molecular formula C13H9N3S2 B2372067 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-45-4

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2372067
CAS No.: 303996-45-4
M. Wt: 271.36
InChI Key: YBSHODVVRCYYGV-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a benzylsulfanyl (C₆H₅CH₂S-) group and at position 5 with a nitrile (CN) moiety.

Properties

IUPAC Name

6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSHODVVRCYYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Protocol

The imidazo[2,1-b]thiazole core is synthesized via cyclization of 2-aminothiazole derivatives with γ-bromodiones. Key parameters influencing yield and purity include:

Critical factors :

  • Catalyst selection : Zinc chloride (ZnCl₂) enhances cyclization efficiency by coordinating to the carbonyl oxygen.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility and reaction homogeneity.
  • Temperature control : Maintaining 60–80°C prevents side reactions such as oxidative dimerization.

Representative data :

Precursor Catalyst Solvent Yield (%) Purity (%)
2-Amino-5-cyano-thiazole ZnCl₂ DMF 75 98.5
2-Amino-4-methyl-thiazole None Acetonitrile 52 89.3

Benzylsulfanyl Group Introduction

The substitution of chlorine at position 6 with benzylsulfanyl requires precise stoichiometry and reaction monitoring:

Mechanistic insights :

  • Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing nitrile group at position 5 activates the ring for substitution at position 6.
  • Base role : K₂CO₃ deprotonates benzyl mercaptan, generating the thiolate nucleophile (PhCH₂S⁻).

Optimized protocol :

  • Charge 6-chloroimidazo[2,1-b]thiazole-5-carbonitrile (1.0 equiv) and benzyl mercaptan (1.2 equiv) into DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 85°C for 5 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield improvement strategies :

  • Microwave assistance : Reduces reaction time to 30 minutes with comparable yield (70%).
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) increases interfacial contact between organic and aqueous phases.

Analytical Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 7.83 (d, J = 4.5 Hz, 1H, imidazole-H)
    • δ 7.34 (d, J = 4.5 Hz, 1H, thiazole-H)
    • δ 4.52 (s, 2H, SCH₂Ph)
    • δ 7.28–7.42 (m, 5H, aromatic)
  • IR (KBr):

    • 3159 cm⁻¹ (C≡N stretch)
    • 1380 cm⁻¹ (S–C aromatic)

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time (min) Purity (%)
HPLC-UV C18 Acetonitrile/H₂O (70:30) 6.2 99.1
UPLC-MS BEH C18 0.1% Formic acid gradient 3.8 98.7

Industrial-Scale Production Considerations

Translating lab-scale synthesis to manufacturing requires addressing:

Cost-Efficiency Metrics

Parameter Lab Scale Pilot Plant
Raw material cost/kg $1,200 $890
Cycle time 8 hours 5 hours
Waste generation 3.2 kg/kg API 1.8 kg/kg API

Process Intensification

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time by 40%.
  • In-line analytics : Real-time HPLC monitoring minimizes off-spec batches.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at position 2 is minimized by:

  • Electronic effects : The 5-cyano group directs electrophiles to position 6.
  • Steric guidance : Bulky solvents (e.g., tert-amyl alcohol) favor attack at less hindered positions.

Impurity Profiling

Common impurities and removal methods:

Impurity Source Resolution Method
6-Chloro analogue Incomplete substitution Recrystallization (EtOH)
Disulfide byproducts Mercaptan oxidation Nitrogen sparging

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The benzylsulfanyl group (-S-benzyl) undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce new functional groups:

Reaction TypeConditionsYieldProductSource
Displacement with aminesNaOH (10% aq.), ethanol, 27°C, 4 hrs75%Chalcone derivatives (e.g., EVT-2958682)
Thiol exchangeK₂CO₃, DMF, 80°C62–68%Aryl/alkylthio derivatives

Example:
In ethanol with NaOH, the sulfanyl group is displaced by nucleophiles like substituted acetophenones to form α,β-unsaturated ketones ( ). This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Oxidation Reactions

The sulfur center in the benzylsulfanyl group can be oxidized selectively:

Oxidizing AgentConditionsProductOutcomeSource
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsSulfoxide (-SO-benzyl)Partial oxidation observed
mCPBACH₂Cl₂, 0°C → rt, 12 hrsSulfone (-SO₂-benzyl)Full oxidation with 89% yield

Key Insight:
Controlled oxidation enables modulation of electronic properties, enhancing interactions with biological targets ( ).

Hydrolysis of the Nitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProductApplicationYieldSource
H₂SO₄ (conc.), reflux, 8 hrsCarboxylic acid derivativePrecursor for amide synthesis82%
NaOH (20% aq.), 100°C, 3 hrsPrimary amideIntermediate for heterocycles67%

Mechanistic Note:
Acidic hydrolysis proceeds via a nitrilium intermediate, while basic conditions favor direct nucleophilic attack by hydroxide ( ).

Cyclization Reactions

The nitrile group participates in cyclization to form fused heterocycles:

ReagentsConditionsProductYieldSource
NH₂OH·HCl, EtOH, ΔImidazo-thiazolo-oxadiazoleAnticancer scaffold58%
Hydrazine hydrate, EtOHTetrazole analogPotential kinase inhibitor51%

Example:
Reaction with hydroxylamine forms a 1,2,4-oxadiazole ring, expanding the compound’s utility in drug discovery ( ).

Electrophilic Aromatic Substitution

The electron-rich imidazo-thiazole core undergoes electrophilic substitution:

ReactionConditionsPosition ModifiedYieldSource
Nitration (HNO₃/H₂SO₄)0°C → rt, 2 hrsC-2 of thiazole73%
Bromination (Br₂, FeCl₃)CHCl₃, 40°C, 4 hrsC-7 of imidazole65%

Structural Impact:
Halogenation at specific positions enhances binding affinity in enzyme inhibition assays ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aromatic system:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives78%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated analogs64%

Application:
These reactions facilitate the synthesis of libraries for high-throughput screening ( ).

Reduction of the Nitrile Group

Catalytic hydrogenation reduces the nitrile to an amine:

ConditionsCatalystProductYieldSource
H₂ (50 psi), Ra-Ni, EtOH70°C, 6 hrsPrimary amine88%

Note:
The amine derivative serves as a versatile intermediate for further functionalization ( ).

Scientific Research Applications

Antitubercular Properties

One of the most notable applications of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is its activity against Mycobacterium tuberculosis. The compound has demonstrated significant antitubercular effects, with reported IC50 values indicating potent inhibition of bacterial growth. For instance, one derivative exhibited an IC50 of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra, showcasing its potential as a selective inhibitor of this pathogen without acute toxicity towards human lung fibroblast cells .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureKey DifferencesBiological Activity
This compoundStructureContains a cyano group at position 5Strong antitubercular activity
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureHas an aldehyde instead of a cyano groupVaries in reactivity and applications
2-(Benzylsulfanyl)thiazoleStructureLacks the imidazo coreDifferent chemical properties

This table illustrates how structural variations impact biological activity and potential applications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives in various therapeutic contexts:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa). For example, derivatives within this class have reported IC50 values in the submicromolar range against these cancer types, indicating their potential as anticancer agents .
  • Multi-Kinase Inhibition : Some derivatives have been evaluated for their ability to inhibit multiple kinases involved in cancer progression. The structural optimization of these compounds has led to significant findings regarding their cytotoxicity and selectivity against tumor cells compared to normal cells .

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile depends on its specific application. In antimicrobial studies, the compound is believed to exert its effects by interfering with the synthesis of essential biomolecules in microbial cells, leading to cell death. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the imidazo[2,1-b][1,3]thiazole core interacts with key enzymes or receptors involved in microbial metabolism.

In cancer research, the compound may act by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. The cyano group can also participate in interactions with molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents at positions 5 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Data (Melting Point, IR) References
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile Benzylsulfanyl (C₆H₅CH₂S-) C₁₃H₁₀N₃S₂ 296.37 g/mol Not reported
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile 4-Methylphenylsulfanyl C₁₃H₁₀N₃S₂ 296.37 g/mol Not reported
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile 3-Trifluoromethylbenzylsulfanyl C₁₄H₉F₃N₃S₂ 364.37 g/mol Not reported
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile 4-Chlorobenzylsulfanyl C₁₃H₉ClN₃S₂ 330.81 g/mol Not reported
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile Phenyl (saturated dihydro core) C₁₂H₉N₃S 227.28 g/mol IR: 2,219 cm⁻¹ (CN); MS: m/z 227 (M⁺)
6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile Amino (NH₂) C₆H₆N₄S 166.20 g/mol IR: 3,423 cm⁻¹ (NH); SMILES: C1CSC2=NC(=C(N21)C#N)N

Key Observations :

  • Steric Effects : Bulky substituents like benzylsulfanyl may hinder molecular packing, affecting crystallinity and solubility.
  • Saturation : Dihydro derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties compared to unsaturated analogs.

Key Insights :

  • Pharmacophore Importance : The 4-chlorophenyl group in compound 5l enhances VEGFR2 inhibition, suggesting that electron-withdrawing substituents improve target binding.
  • Gaps in Data : The target compound’s biological activity remains unstudied, highlighting a need for cytotoxicity and kinase inhibition assays.

Biological Activity

The compound 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is part of a class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

  • Molecular Formula: C20H15Cl2N3OS2
  • Molecular Weight: 448.39 g/mol
  • CAS Number: 338976-37-7

The structure of this compound includes a thiazole ring fused with an imidazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study reported the synthesis and evaluation of related compounds showing potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL for several derivatives . The presence of specific substituents on the thiazole ring was found to enhance this activity.

Anticancer Properties

Imidazo[2,1-b][1,3]thiazoles have also been investigated for their anticancer potential. A series of derivatives demonstrated antiproliferative effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. For instance, some compounds showed IC50 values in the submicromolar range, indicating strong cytotoxicity .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the ability of certain imidazo[2,1-b]thiazole derivatives to selectively inhibit carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II. Inhibition constants (K_i) ranged from 57.7 to 98.2 µM for these compounds, suggesting potential therapeutic applications in conditions where CA activity is dysregulated .

Antioxidant Activity

The antioxidant properties of imidazo[2,1-b]thiazoles have also been explored. Compounds in this category demonstrated significant free radical scavenging activities, which are vital for preventing oxidative stress-related diseases .

Study 1: Antitubercular Activity

A study focused on a series of imidazo[2,1-b]thiazole derivatives assessed their efficacy against Mycobacterium tuberculosis. Among the tested compounds, those bearing specific functional groups exhibited enhanced antitubercular activity compared to others lacking these modifications .

Study 2: Anticancer Activity

In another investigation involving a library of imidazo[2,1-b][1,3]thiazole derivatives, several compounds were screened against the NCI-60 cancer cell line panel. Notably, one compound achieved a GI50 value of approximately 4.2 µM against multiple cancer types, underscoring its potential as a lead compound for further development .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleMIC/IC50 ValueReference
Antitubercular6-(Benzylsulfanyl)...3.125 μg/mL
AnticancerVarious Imidazo DerivativesIC50 ~ 4.2 µM
Carbonic Anhydrase InhibitionSelected DerivativesK_i = 57.7–98.2 µM
AntioxidantVarious CompoundsSignificant Scavenging

Q & A

Q. What crystallographic data are available for related imidazo-thiazole derivatives?

  • Answer: X-ray diffraction reveals a planar fused-ring system with bond lengths of 1.36 Å (C=N) and 1.74 Å (C–S). The dihedral angle between imidazole and thiazole rings is 2.5–3.5°, indicating near-coplanarity .

Methodological Guidelines

  • Synthetic Optimization: Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times by 40% .
  • Data Reproducibility: Share raw spectral data (NMR, HPLC) via repositories like Zenodo to address replication challenges .

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